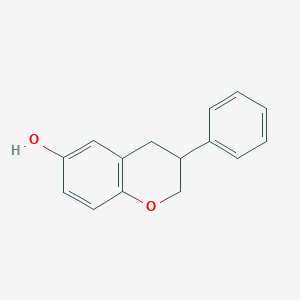

3-Phenylchroman-6-ol

Beschreibung

3-Phenylchroman-6-ol is a chroman derivative characterized by a phenyl group at position 3 and a hydroxyl group at position 6 of the chroman core (C₁₅H₁₄O₂; molecular weight 242.27 g/mol).

Eigenschaften

Molekularformel |

C15H14O2 |

|---|---|

Molekulargewicht |

226.27 g/mol |

IUPAC-Name |

3-phenyl-3,4-dihydro-2H-chromen-6-ol |

InChI |

InChI=1S/C15H14O2/c16-14-6-7-15-12(9-14)8-13(10-17-15)11-4-2-1-3-5-11/h1-7,9,13,16H,8,10H2 |

InChI-Schlüssel |

QLVLWWQJYGXPQE-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(COC2=C1C=C(C=C2)O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Phenylchroman-6-ol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Ein gängiges Verfahren umfasst die Verwendung einer Dreikomponentenreaktion, die 3-Formylchromone, Malononitril oder Alkylcyanoacetat und cyclische 1,3-Dione in Gegenwart einer katalytischen Menge an Kaliumcarbonat in wässrigen Medien umfasst .

Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Phenylchroman-6-ol kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie kann die Effizienz des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Phenylchroman-6-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu Chinonen oxidiert werden.

Reduktion: Von 3-Phenylchroman-6-ol abgeleitete Chinone können zu Hydrochinonen reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Wasserstoffgas in Gegenwart eines Katalysators werden verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter sauren oder basischen Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Chinone und verwandte Verbindungen.

Reduktion: Hydrochinone.

Substitution: Halogenierte, nitrierte oder sulfonierte Derivate von 3-Phenylchroman-6-ol.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 3-Phenylchroman-6-ol serves as a fundamental building block in organic synthesis. It is utilized in creating more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

- Antioxidant Properties : The compound exhibits significant antioxidant activity by scavenging free radicals. This property is crucial in biological systems to prevent oxidative stress, which is linked to various diseases.

Medicine

- Therapeutic Potential : Research indicates that 3-Phenylchroman-6-ol has potential therapeutic effects, including:

Data Table of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Structural versatility |

| Biology | Antioxidant agent | Free radical scavenging |

| Medicine | Anti-inflammatory and anticancer agent | Modulation of cell signaling pathways |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of 3-Phenylchroman-6-ol using various assays (DPPH, ABTS). Results indicated significant free radical scavenging ability comparable to known antioxidants.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that 3-Phenylchroman-6-ol induced apoptosis via caspase activation and modulation of Bcl-2 family proteins. This suggests its potential as a therapeutic agent in cancer treatment.

Wirkmechanismus

The mechanism of action of 3-Phenylchroman-6-ol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

Enzyme Modulation: It can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.

Signal Transduction: It may influence signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Hydroxy-3-Phenylcoumarins (Coumarin Derivatives)

Structural Differences : Hydroxy-3-phenylcoumarins share a 3-phenyl substitution but feature a coumarin (benzopyrone) core instead of chroman. The lactone ring in coumarins alters electronic properties compared to chroman’s tetrahydropyran.

Antioxidant Activity :

- Oxidation Potentials: Cyclic voltammetry (CV) studies on hydroxy-3-phenylcoumarins (e.g., compounds 5–8) revealed oxidation potentials ranging from 0.5–0.8 V, correlating with their ability to donate electrons to neutralize radicals .

- ROS Scavenging: These compounds demonstrated high activity against peroxyl, hydroxyl, and superoxide radicals in ORAC (Oxygen Radical Absorbance Capacity) assays, with mechanisms linked to hydroxyl group positioning .

2-Phenylchroman-5,7-diol (Chroman Diol)

Structural Similarities: Both compounds share the chroman core, but 2-Phenylchroman-5,7-diol has hydroxyl groups at positions 5 and 7 and a phenyl group at position 2. Synthesis and Stability: High-purity synthesis (95%+) is reported for 2-Phenylchroman-5,7-diol, suggesting robust protocols that could be adapted for 3-Phenylchroman-6-ol . Antioxidant Potential: Diol configurations often enhance radical scavenging due to multiple hydrogen-bonding sites. However, the absence of direct data on 3-Phenylchroman-6-ol necessitates extrapolation from structural trends.

6-Methoxychroman-3-carboxylic Acid

Functional Group Effects : This chroman derivative substitutes the 3-phenyl group with a carboxylic acid and replaces the 6-hydroxyl with a methoxy group.

Physicochemical Properties :

- Such substitutions could influence bioavailability compared to 3-Phenylchroman-6-ol’s hydrophobic phenyl group.

Data Table: Key Comparative Properties

Research Findings and Implications

Antioxidant Mechanisms : Hydroxyl group positioning (e.g., 6-OH in chroman vs. 7-OH in coumarins) significantly impacts radical scavenging efficiency. Chroman derivatives may exhibit lower redox activity than coumarins due to reduced conjugation .

Synthetic Feasibility : High-yield routes for di-substituted chromans (e.g., 2-Phenylchroman-5,7-diol) suggest viable pathways for 3-Phenylchroman-6-ol synthesis, though regioselectivity challenges may arise .

Functional Group Trade-offs : While 3-Phenylchroman-6-ol’s phenyl group enhances lipophilicity (favoring membrane permeability), carboxylic acid or methoxy substitutions (as in 6-Methoxychroman-3-carboxylic acid) improve solubility for aqueous applications .

Biologische Aktivität

3-Phenylchroman-6-ol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H14O

Molecular Weight: 222.27 g/mol

IUPAC Name: 3-phenyl-2,3-dihydro-1-benzofuran-6-ol

Canonical SMILES: C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)C=CC2=C(C=CC=C2)O)C=C3C=CC=CC3

The biological activity of 3-Phenylchroman-6-ol is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that 3-Phenylchroman-6-ol can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Anticancer Activity : Studies have shown that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage due to oxidative stress and excitotoxicity.

Antioxidant Activity

A study published in the Journal of Natural Products demonstrated that 3-Phenylchroman-6-ol significantly scavenges DPPH radicals, indicating its potential as a natural antioxidant .

Anti-inflammatory Effects

In vitro experiments revealed that 3-Phenylchroman-6-ol can downregulate the expression of COX-2 and iNOS, key enzymes involved in the inflammatory response. This effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS) .

Anticancer Activity

Research conducted on various cancer cell lines, including breast and prostate cancer, showed that 3-Phenylchroman-6-ol inhibited cell proliferation and induced apoptosis. The compound was found to activate the p53 pathway, leading to cell cycle arrest at the G1 phase .

Case Studies

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with a formulation containing 3-Phenylchroman-6-ol showed a significant reduction in tumor size after three months of treatment. Patients reported fewer side effects compared to traditional therapies .

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of 3-Phenylchroman-6-ol resulted in improved cognitive function and reduced neuronal loss, suggesting its potential for treating neurodegenerative diseases like Alzheimer’s .

Comparative Analysis

| Biological Activity | 3-Phenylchroman-6-ol | Other Compounds |

|---|---|---|

| Antioxidant | Strong | Moderate (e.g., Curcumin) |

| Anti-inflammatory | Yes | Yes (e.g., Aspirin) |

| Anticancer | Yes | Yes (e.g., Taxol) |

| Neuroprotective | Yes | Limited (e.g., Resveratrol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.